molecular formula C11H18O4 B8631929 2-Methylbutyl prop-2-enoate;prop-2-enoic acid CAS No. 66228-39-5

2-Methylbutyl prop-2-enoate;prop-2-enoic acid

Cat. No.: B8631929
CAS No.: 66228-39-5
M. Wt: 214.26 g/mol
InChI Key: OHEDOFGKJWAYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl prop-2-enoate;prop-2-enoic acid is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66228-39-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-methylbutyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C8H14O2.C3H4O2/c1-4-7(3)6-10-8(9)5-2;1-2-3(4)5/h5,7H,2,4,6H2,1,3H3;2H,1H2,(H,4,5)

InChI Key

OHEDOFGKJWAYFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C=C.C=CC(=O)O

Related CAS

66228-39-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Non-limiting further examples of pressure sensitive adhesives useful with the present invention include those adhesives described in U.S. Pat. No. Re. 24,906 (Ulrich); U.S. Pat. Nos. 2,973,826; Re. 33,353; U.S. Pat. Nos. 3,389,827; 4,112,213; 4,310,509; 4,323,557; 4,732,808; 4,917,929; and 5,296,277 (Wilson et al.) and European Publication 0 051 935, the disclosures of which are incorporated by reference herein. A presently preferred adhesive is an acrylate copolymer pressure sensitive adhesive formed from a 90/10 weight percent monomer ratio of 2-methylbutyl acrylate/acrylic acid in a 65/35 heptane/acetone solvent system (39–41% solids) and having an inherent viscosity of about 0.7–0.85 dl/g.
Name
heptane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.